Iodotetradec-1-yne
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Overview
Description
Iodotetradec-1-yne, also known as 1-iodotetradec-1-yne, is an organic compound with the molecular formula C14H25I. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. The compound is notable for its iodine atom attached to the terminal carbon of the alkyne chain, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodotetradec-1-yne can be synthesized through a two-step process involving the reaction of 1-tetradecyne with n-butyllithium in diethyl ether and hexane at -78°C for one hour. This is followed by the addition of iodine in diethyl ether and hexane for three hours . The reaction conditions are crucial to ensure the formation of the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as those used in laboratory settings. The scalability of the reaction conditions, such as temperature control and reagent handling, is essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Iodotetradec-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Addition Reactions: Reagents such as bromine, chlorine, and hydrogen halides are used under controlled conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, and other substituted alkynes can be formed.
Addition Products: Halogenated alkanes and alkenes are typical products of addition reactions.
Oxidation and Reduction Products: Carboxylic acids, alcohols, and alkanes can be formed through oxidation and reduction reactions.
Scientific Research Applications
Iodotetradec-1-yne has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in click chemistry reactions.
Biology: The compound is utilized in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Research into potential therapeutic applications, including drug delivery systems and the development of novel pharmaceuticals, is ongoing.
Mechanism of Action
The mechanism of action of iodotetradec-1-yne involves its reactivity due to the presence of the iodine atom and the triple bond. The iodine atom can be easily substituted, making the compound a versatile intermediate. The triple bond allows for various addition reactions, facilitating the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1-Bromotetradec-1-yne: Similar structure but with a bromine atom instead of iodine.
1-Chlorotetradec-1-yne: Contains a chlorine atom in place of iodine.
1-Fluorotetradec-1-yne: Features a fluorine atom instead of iodine.
Uniqueness
Iodotetradec-1-yne is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes it more reactive in certain substitution and addition reactions, providing distinct advantages in synthetic applications .
Properties
IUPAC Name |
1-iodotetradec-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGSNBSJTOHJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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